N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c1-17-4-5-19(12-18(17)2)28(33)23-15-31(24-8-7-21(35-3)14-22(24)29(23)34)16-27(32)30-20-6-9-25-26(13-20)37-11-10-36-25/h4-9,12-15H,10-11,16H2,1-3H3,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTODIJQNQRUKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC5=C(C=C4)OCCO5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,4-dimethylbenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure includes a benzodioxin moiety and a quinolin derivative, which are known to exhibit various biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound may possess anticancer properties. The following sections summarize key findings from recent studies.
Anticancer Properties
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies on similar compounds have demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cells through mechanisms involving apoptosis and DNA damage induction .
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Mechanisms of Action :
- Apoptosis Induction : Compounds with similar structures have shown the ability to induce apoptosis in cancer cells. This is often assessed using caspase activity assays, which measure the activation of caspases involved in programmed cell death .
- DNA Damage : The capability of these compounds to cause DNA damage has been confirmed through assays that assess DNA integrity in treated cells. Such damage is crucial for their anticancer efficacy as it can trigger apoptotic pathways .
Research Findings
A detailed examination of several studies provides insight into the biological activity of related compounds:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Benzimidazole derivative 2b | A549 | 15 | Apoptosis via caspase activation |
| Benzimidazole derivative 2a | WM115 | 10 | DNA damage and apoptosis |
| N-(2,3-dihydro...) | A549 & WM115 | TBD | TBD |
Note: IC50 values represent the concentration required to inhibit cell growth by 50% compared to control cells.
Case Studies
- Benzimidazole Derivatives : A study evaluated the anticancer activity of benzimidazole derivatives that share structural similarities with the target compound. These derivatives were found to inhibit tumor growth effectively and induce apoptosis in hypoxic conditions typical of solid tumors .
- Quinoline-Based Compounds : Research on quinoline derivatives has shown promising results in inhibiting cancer cell proliferation through various pathways, including topoisomerase inhibition and modulation of hypoxia-inducible factors (HIFs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
